molecular formula C13H22O4 B1642647 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran CAS No. 99805-29-5

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran

Cat. No. B1642647
CAS RN: 99805-29-5
M. Wt: 242.31 g/mol
InChI Key: JUQGLOFZQZNAJR-UHFFFAOYSA-N
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Description

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran (2-DTBTP) is an organic compound belonging to the class of tetrahydropyrans. It is a colorless, crystalline solid with a melting point of about 98°C. The chemical formula for 2-DTBTP is C10H16O4. It is an important building block for many pharmaceutical compounds and other organic compounds.

Scientific Research Applications

Synthesis of Tetrahydropyrans

Tetrahydropyrans are synthesized through various methods, including base-catalyzed rearrangement, Prins cyclization, and organocatalytic protection techniques. These methods demonstrate the chemical flexibility and importance of tetrahydropyran derivatives in constructing complex molecular architectures.

  • Base-Catalyzed Rearrangement : A method for constructing tetrahydropyrans from 1,2-dioxines containing a tethered hydroxyl moiety through base-catalyzed rearrangement followed by intramolecular oxa-Michael addition has been described (Avery et al., 2005).

  • Prins Cyclization : The synthesis of compounds with the tetrahydropyran framework by Prins cyclization using various catalysts shows the versatility of this method in producing biologically active compounds (Štekrová et al., 2015).

  • Organocatalytic Protection : A novel, acid-free, organocatalytic method for the tetrahydropyran protection of alcohols, phenols, and other ROH derivatives showcases an efficient and broad applicability of this approach (Kotke & Schreiner, 2007).

Applications in Natural Product Synthesis and Pharmaceuticals

Tetrahydropyrans are common in natural products and pharmaceuticals. Their synthesis involves various strategies, emphasizing the significance of these structures in medicinal chemistry.

  • Natural Product Synthesis : The synthesis and confirmation of absolute stereochemistry of natural products, such as diospongin B, through stereoselective and regiodivergent cross-coupling reactions, highlight the importance of tetrahydropyran derivatives in accessing structurally complex natural products (Rybak & Hall, 2015).

  • Diversity-Oriented Synthesis : The generation of libraries of substituted tetrahydropyrones for biological screening showcases the utility of tetrahydropyrans in the development of new therapeutic agents (Zaware et al., 2011).

properties

IUPAC Name

2-(4,4-diethoxybut-2-ynoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-3-14-12(15-4-2)9-7-11-17-13-8-5-6-10-16-13/h12-13H,3-6,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGLOFZQZNAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CCOC1CCCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran

Synthesis routes and methods

Procedure details

A 1M solution of ethylmagnesium bromide in THF (200 ml, 0.2 mol) was treated with 29 ml (0.2 mol) of a solution of 3,4,5,6-tetrahydro-2-(2-propynyloxy)-2H-pyran in toluene, while maintaining ambient temperature through use of a cool water bath. The resulting solution was stirred for 4 h and treated with 47 ml (0.28 mol) of a solution of triethylorthoformate in toluene, while maintaining ambient temperature with a cool water bath. The resulting solution was heated to 85° C. for 8 h, allowing the removal of THF by distillation. After being allowed to cool, the resulting solution was poured into 500 ml of ice-water containing 29 g of NH4OAc, extracted with two portions of ether, dried over K2CO3, and concentrated in vacuo. The residue was distilled at ca. 0.5 mm Hg pressure (b.p. 103°-108° C.) to provide 39.5 g (79%) of the desired compound. 1H NMR (CDCl3) δ 1.24 (t, J=7 Hz, 6 H), 1.5-1.9 (m, 6 H), 3.5-3.65 (m, 3 H), 3.7-3.9 (m, 3 H), 4.32 (AA', 2 H), 4.81 (m, 1 H), 5.31 (m, 1 H). Mass spectrum: (M+NH4)+ =260.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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